CID 78066966

Description

CID 78066966 is a unique compound registered in the PubChem database, assigned a numerical identifier under the PubChem Compound Identifier (CID) system . Compounds in this database are characterized using advanced analytical techniques such as high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR), and collision-induced dissociation (CID) mass spectrometry for structural elucidation .

The absence of direct literature on this compound suggests it may be a novel or less-studied compound. However, analogous PubChem entries (e.g., oscillatoxin derivatives in ) highlight typical workflows for characterizing such molecules, including chromatographic separation, spectral analysis, and comparative studies with structurally related compounds .

Properties

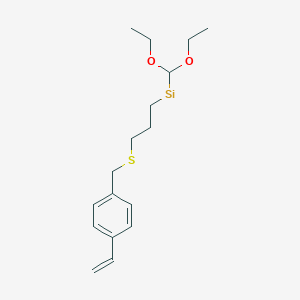

Molecular Formula |

C17H26O2SSi |

|---|---|

Molecular Weight |

322.5 g/mol |

InChI |

InChI=1S/C17H26O2SSi/c1-4-15-8-10-16(11-9-15)14-20-12-7-13-21-17(18-5-2)19-6-3/h4,8-11,17H,1,5-7,12-14H2,2-3H3 |

InChI Key |

VYBDTQTYSFOJCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)[Si]CCCSCC1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation methods for CID 78066966 involve specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is recommended. The synthetic routes may include steps such as hot plate digestion, microwave digestion, and the use of specific reagents to achieve the desired chemical structure .

Industrial Production Methods

Industrial production methods for this compound involve large-scale preparation techniques. These methods are designed to produce high-purity compounds efficiently. The process may include the use of high-pressure homogenizers, precipitation by ammonium sulfate, and purification by hydrophobic interactions .

Chemical Reactions Analysis

Types of Reactions

CID 78066966 undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts. The conditions for these reactions may vary, but they often require controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

CID 78066966 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological assays to study its effects on different biological systems.

Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

Industry: Utilized in industrial processes for the production of high-purity chemicals and materials .

Mechanism of Action

The mechanism of action of CID 78066966 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of CID 78066966 would follow established protocols for evaluating physicochemical properties, bioactivity, and structural features. Below is a framework for such a comparison, informed by methodologies in the evidence:

Structural and Physicochemical Properties

Hypothetically, this compound could be compared to oscillatoxin derivatives (e.g., CID 101283546, CID 185389) , which share marine natural product origins. Key parameters would include:

| Parameter | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | Not available | C35H54O8 | C36H56O8 |

| Molecular Weight | Not available | 602.8 g/mol | 616.8 g/mol |

| Structural Features | Undefined | Macrocyclic lactone, polyketide | Methylated macrocyclic lactone |

Table 1: Hypothetical structural comparison based on analogous compounds .

Structural differences, such as methylation or hydroxylation patterns, influence solubility, stability, and reactivity. For example, methylated derivatives often exhibit enhanced lipophilicity, affecting bioavailability .

Analytical and Spectral Data

Mass spectrometry (MS) and tandem MS/MS with collision-induced dissociation (CID) are critical for distinguishing isomers and homologs. For instance, ginsenosides Rf and F11 were differentiated via CID fragmentation patterns in LC-ESI-MS . Similarly, this compound could be analyzed using:

- Exact mass measurements (5 ppm error tolerance) to confirm molecular formula .

- Fragmentation pathways to identify functional groups (e.g., glycosidic bonds in saponins ).

Methodological Considerations for Comparative Studies

Database Utilization : PubChem and ChemSpider provide structural and bioactivity data for benchmarking .

Chromatographic Techniques : HPLC or GC-MS (as in ) enable purity assessment and isomer separation.

Statistical Validation : Comparative studies require rigorous statistical analysis (e.g., IC50 comparisons) .

Ethical and Reporting Standards : Adherence to journal guidelines (e.g., Analytical Chemistry, Journal of Chemical Sciences) ensures reproducibility and transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.